molecular formula C20H22FNO3 B3850180 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol

4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol

Cat. No. B3850180
M. Wt: 343.4 g/mol
InChI Key: UZBXKIGEUWXTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol, also known as JNJ-42165279, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which have been developed as a safer alternative to traditional anabolic steroids.

Mechanism of Action

4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol selectively activates androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density. Unlike traditional anabolic steroids, which also activate androgen receptors in other tissues such as the liver and prostate, 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has a much narrower tissue distribution. This makes it a safer alternative to traditional steroids, with fewer side effects.
Biochemical and Physiological Effects:
4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has been shown to increase muscle mass and bone density in preclinical studies. In addition, this compound has been shown to have anti-tumor effects in prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol.

Advantages and Limitations for Lab Experiments

4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has several advantages for lab experiments. It is a highly selective androgen receptor modulator, which makes it a useful tool for studying the role of androgen receptors in muscle and bone tissue. In addition, 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has a high purity and is readily available from commercial sources. However, there are also limitations to using 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol in lab experiments. The compound is expensive, which may limit its use in certain studies. In addition, the safety and toxicity of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol in humans is not yet fully understood.

Future Directions

There are several future directions for research on 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol. One area of interest is the potential therapeutic applications of this compound in muscle wasting and osteoporosis. Another area of interest is the anti-tumor effects of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol in prostate cancer cells. In addition, more research is needed to fully understand the biochemical and physiological effects of 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol, as well as its safety and toxicity in humans.

Scientific Research Applications

4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has been extensively studied for its potential therapeutic applications in a variety of conditions, including muscle wasting, osteoporosis, and prostate cancer. This compound has been shown to selectively activate androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density. In addition, 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol has been shown to have anti-tumor effects in prostate cancer cells, making it a promising candidate for the treatment of this disease.

properties

IUPAC Name

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-11-14(12-19(25-2)20(18)23)13-22-9-7-16(8-10-22)15-3-5-17(21)6-4-15/h3-7,11-12,23H,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBXKIGEUWXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-2,6-dimethoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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